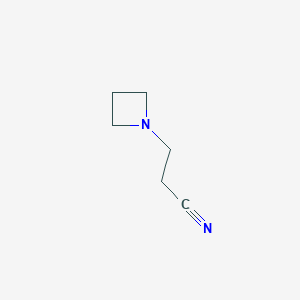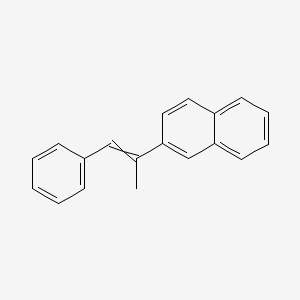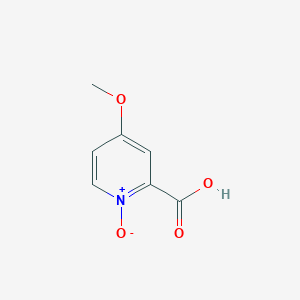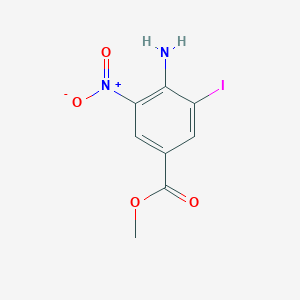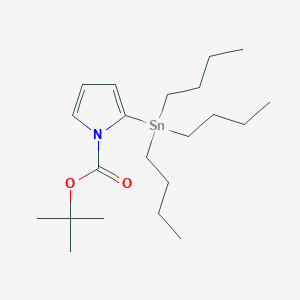![molecular formula C13H14F6N2 B1653131 5-(Trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]aniline CAS No. 175277-70-0](/img/structure/B1653131.png)
5-(Trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]aniline
描述
5-(Trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]aniline is an organic compound characterized by the presence of trifluoromethyl groups and a piperidine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .
准备方法
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as Umemoto’s reagents, which facilitate the direct introduction of trifluoromethyl groups into organic compounds . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
化学反应分析
5-(Trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
科学研究应用
5-(Trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the development of new materials with specific properties, such as increased stability and reactivity
作用机制
The mechanism of action of 5-(Trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]aniline involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl groups can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
相似化合物的比较
5-(Trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]aniline can be compared with other trifluoromethylated compounds, such as:
4-Trifluoromethyl-piperidine: Similar in structure but lacks the aromatic ring.
Trifluoromethyl ketones: These compounds have different functional groups and properties.
Trifluoromethylated arenes: These compounds have trifluoromethyl groups attached to aromatic rings but may not have the piperidine ring . The uniqueness of this compound lies in its combination of trifluoromethyl groups and the piperidine ring, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
5-(trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F6N2/c14-12(15,16)8-3-5-21(6-4-8)11-2-1-9(7-10(11)20)13(17,18)19/h1-2,7-8H,3-6,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBDURJFYHOORY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=C(C=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372609 | |
| Record name | ZINC00126897 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-70-0 | |
| Record name | ZINC00126897 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



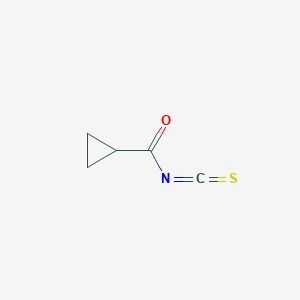
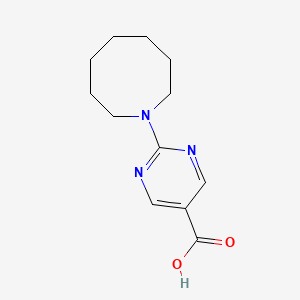
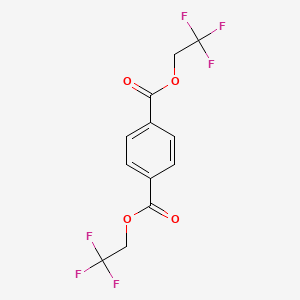
![[1-(4-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B1653058.png)
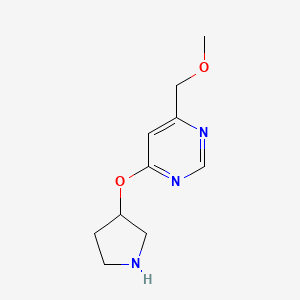
![2-(3-Fluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1653060.png)

